molecular formula C11H17N3O3 B2853262 tert-Butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate CAS No. 2137545-79-8

tert-Butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate

Cat. No.: B2853262
CAS No.: 2137545-79-8
M. Wt: 239.275
InChI Key: FZUBJQLVRZHWPN-UHFFFAOYSA-N
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Description

tert-Butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate: is an organic compound with the molecular formula C11H17N3O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formylation: The next step is the formylation of the pyrazole ring, which introduces the formyl group at the 5-position. This can be done using formic acid or formylating agents like Vilsmeier-Haack reagent.

    N-Methylation: The methylation of the nitrogen atom in the pyrazole ring is carried out using methyl iodide or dimethyl sulfate.

    Carbamate Formation: Finally, the tert-butyl carbamate group is introduced through the reaction of the formylated pyrazole with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in tert-Butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate can undergo oxidation to form a carboxylic acid derivative.

    Reduction: Reduction of the formyl group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group or the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a building block in drug design. Its pyrazole core is a common motif in many biologically active molecules, including anti-inflammatory

Properties

IUPAC Name

tert-butyl N-[(5-formyl-1-methylpyrazol-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)12-6-8-5-9(7-15)14(4)13-8/h5,7H,6H2,1-4H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUBJQLVRZHWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN(C(=C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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